4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound featuring a benzamide group linked to a chromen-4-one structure, with tert-butyl groups enhancing its steric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol with an aldehyde, followed by cyclization.
Introduction of the tert-Butyl Groups: tert-Butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the reaction of the chromen-4-one derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-4-one core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen-4-one structure can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its steric hindrance and electronic properties make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The chromen-4-one structure is known for its biological activity, including anti-inflammatory and anticancer properties. The benzamide moiety can enhance binding affinity to biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chromen-4-one core can participate in hydrogen bonding and π-π interactions, while the benzamide group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-trifluoromethyl-phenyl)-benzamide: Similar structure but with a trifluoromethyl group, which can alter its electronic properties.
4-tert-butyl-N-(2-ethoxyphenyl)benzamide: Contains an ethoxy group, affecting its solubility and reactivity.
4-(tert-butylamino)benzamide: Features an amino group, which can participate in different types of chemical reactions.
Uniqueness
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is unique due to the combination of the chromen-4-one core and the benzamide linkage, along with the steric effects of the tert-butyl groups. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-29(2,3)21-11-7-19(8-12-21)26-18-25(32)24-16-15-23(17-27(24)34-26)31-28(33)20-9-13-22(14-10-20)30(4,5)6/h7-18H,1-6H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLZSCPFRHOLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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